molecular formula C26H23N3O4S B2698451 N-(2-methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide CAS No. 403729-14-6

N-(2-methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide

Cat. No.: B2698451
CAS No.: 403729-14-6
M. Wt: 473.55
InChI Key: NSLIJWCZMWSFHP-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenacylsulfanyl Group: This step involves the substitution of a suitable leaving group with a phenacylsulfanyl moiety.

    Attachment of the Benzamide Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

    Methoxyethyl Substitution:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The phenacylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or H2O2 can be used.

    Reduction: NaBH4 or LiAlH4 in solvents like THF or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenacylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

N-(2-methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide would depend on its specific biological target. Generally, such compounds may act by:

    Binding to Enzymes: Inhibiting their activity by occupying the active site.

    Interacting with Receptors: Modulating their activity by binding to specific receptor sites.

    Affecting Cellular Pathways: Influencing various cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)benzoic acid
  • N-(2-methoxyethyl)-4-(4-oxo-2-phenylquinazolin-3-yl)benzamide
  • 4-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)benzylamine

Uniqueness

N-(2-methoxyethyl)-4-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}benzamide is unique due to the presence of the methoxyethyl group, which may influence its solubility, bioavailability, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-33-16-15-27-24(31)19-11-13-20(14-12-19)29-25(32)21-9-5-6-10-22(21)28-26(29)34-17-23(30)18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLIJWCZMWSFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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